molecular formula C8H8N4S B13092604 5-(6-Methylpyrazin-2-yl)thiazol-2-amine

5-(6-Methylpyrazin-2-yl)thiazol-2-amine

Cat. No.: B13092604
M. Wt: 192.24 g/mol
InChI Key: KHBPVPAXGBNUCN-UHFFFAOYSA-N
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Description

5-(6-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 6-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. Techniques such as crystallization, distillation, and chromatography are often employed to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylpyrazin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(6-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Methylpyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methylpyrazin-2-yl)thiazol-2-amine is unique due to its specific substitution pattern and the combination of pyrazine and thiazole rings.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(6-methylpyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-2-10-3-6(12-5)7-4-11-8(9)13-7/h2-4H,1H3,(H2,9,11)

InChI Key

KHBPVPAXGBNUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C2=CN=C(S2)N

Origin of Product

United States

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